Synthesis Methods
The synthesis of 5-Hydroxy Vioxx involves several key steps, typically starting from readily available aromatic compounds. The primary method includes:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .
Structural Characteristics
The molecular formula of 5-Hydroxy Vioxx is . Its structure features:
The compound's three-dimensional conformation can significantly affect its binding affinity to cyclooxygenase enzymes, making structural analysis crucial for understanding its activity .
Reactivity Profile
5-Hydroxy Vioxx undergoes various chemical reactions:
These reactions are essential for modifying the compound to enhance its therapeutic effects or reduce side effects .
Biological Mechanism
The mechanism of action of 5-Hydroxy Vioxx primarily involves the selective inhibition of cyclooxygenase-2. This enzyme catalyzes the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2:
The selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with traditional NSAIDs .
Properties Overview
5-Hydroxy Vioxx exhibits several notable physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent and its behavior in biological systems .
Scientific Applications
5-Hydroxy Vioxx has several applications in both clinical and research settings:
5-Hydroxy rofecoxib (chemical name: 5-hydroxy-4-(4-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone) represents the principal oxidative metabolite of the selective cyclooxygenase-2 (COX-2) inhibitor rofecoxib (Vioxx) in mammalian systems. Following oral administration, rofecoxib undergoes extensive hepatic biotransformation, with 5-hydroxy rofecoxib constituting approximately 60–70% of the total metabolite pool in humans [4] [7]. This metabolite arises via phase I hydroxylation and retains pharmacological activity, though with reduced COX-2 inhibitory potency compared to the parent compound (IC₅₀ = 26 ± 10 nM for rofecoxib versus 110 ± 25 nM for 5-hydroxy rofecoxib in human osteosarcoma cells) [1].
Metabolomic profiling of murine plasma after chronic rofecoxib administration confirms 5-hydroxy rofecoxib as the dominant circulatory species, detectable within 1–2 hours post-dose and persisting for over 24 hours due to enterohepatic recirculation dynamics [3] [7]. In vitro studies using hepatic subcellular fractions demonstrate that 5-hydroxy rofecoxib formation accounts for >80% of rofecoxib clearance, establishing its metabolic centrality [3].
Table 1: Metabolic Distribution of Rofecoxib in Mammalian Systems
Species | 5-Hydroxy Rofecoxib (% Total Metabolites) | Other Identified Metabolites |
---|---|---|
Human | 65–70% | 3'-Hydroxy rofecoxib, glucuronide conjugates |
Rat | 40–50% | Dihydrodiol derivatives, sulfate conjugates |
Monkey | 55–60% | Glucuronide conjugates, cysteine adducts |
The biotransformation of rofecoxib to 5-hydroxy rofecoxib is catalyzed primarily by cytochrome P450 (CYP) isoforms, with minor contributions from non-CYP oxidases. Kinetic studies using human liver microsomes reveal that CYP3A4 mediates ~60% of 5-hydroxylation, while CYP1A2 contributes ~30% [3]. This reaction follows Michaelis-Menten kinetics (Kₘ = 18 ± 3 μM for CYP3A4), exhibiting time-dependent inhibition characteristics consistent with heme iron coordination [3] [4]. Notably, CYP2C9—a major enzyme in nonsteroidal anti-inflammatory drug (NSAID) metabolism—plays a negligible role (<5%) in rofecoxib hydroxylation, explaining its lower susceptibility to pharmacogenetic variability [2] [3].
Subsequent phase II metabolism involves uridine diphosphate-glucuronosyltransferase (UGT) mediated conjugation, predominantly UGT2B7 and UGT1A9, forming the inactive 5-O-glucuronide [4]. Glucuronidation exhibits higher affinity (Kₘ = 5 ± 1 μM) but lower capacity (Vₘₐₓ = 0.8 nmol/min/mg) than hydroxylation, rendering hydroxylation the rate-limiting step in overall clearance [3] [4].
Table 2: Enzymatic Parameters for 5-Hydroxy Rofecoxib Formation and Conjugation
Enzyme | Reaction | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | Contribution |
---|---|---|---|---|
CYP3A4 | 5-Hydroxylation | 18 ± 3 | 2.5 ± 0.4 | ~60% |
CYP1A2 | 5-Hydroxylation | 25 ± 4 | 1.2 ± 0.3 | ~30% |
UGT2B7/1A9 | Glucuronidation | 5 ± 1 | 0.8 ± 0.1 | >90% |
Significant interspecies differences exist in 5-hydroxy rofecoxib generation and disposition. In rodents, hydroxylation efficiency is markedly reduced due to lower CYP3A ortholog expression; rats exhibit 40–50% lower 5-hydroxy rofecoxib formation than humans at equivalent rofecoxib doses [4] [7]. Murine models instead favor alternative pathways, including glutathione adduction and dihydrodiol formation, accounting for up to 30% of metabolites [4].
Enterohepatic recirculation of 5-hydroxy rofecoxib also varies: humans demonstrate prolonged recirculation cycles (every 6–8 hours), whereas rodents exhibit faster biliary excretion (every 2–3 hours) due to higher canalicular transporter activity [4]. Consequently, plasma half-life of 5-hydroxy rofecoxib differs substantially: ~20 hours in humans versus ~8 hours in rats [7]. Metabolomic studies in mice further reveal that chronic rofecoxib administration elevates 20-hydroxyeicosatetraenoic acid (20-HETE) by 120-fold—a phenomenon absent in primates—indicating rodent-specific shifts in arachidonic acid metabolism during 5-hydroxy rofecoxib exposure [3].
5-Hydroxy rofecoxib undergoes extensive enterohepatic recirculation mediated by biliary excretion and intestinal reabsorption. Population pharmacokinetic modeling in rats indicates that ~35% of systemically available 5-hydroxy rofecoxib is secreted into bile via multidrug resistance-associated protein 2 (MRP2) [4]. Intestinal β-glucuronidases subsequently hydrolyze the glucuronide conjugate, liberating free 5-hydroxy rofecoxib for reabsorption, thereby prolonging systemic exposure [4] [7].
This recirculation increases total systemic exposure (area under the curve) to 5-hydroxy rofecoxib by 95% for diclofenac metabolites and 15% for rofecoxib metabolites in rat models [4]. Pharmacokinetic simulations demonstrate that recirculation generates secondary plasma concentration peaks at 10–12 hours post-dose, extending the metabolite’s pharmacodynamic effect on prostaglandin E₂ inhibition by 24 hours without altering maximum inhibition [4] [7].
Table 3: Pharmacokinetic Impact of Enterohepatic Recirculation on 5-Hydroxy Rofecoxib
Parameter | Without Recirculation | With Recirculation | Change |
---|---|---|---|
Plasma Half-life (h) | 9.5 ± 1.2 | 14.3 ± 1.8 | +51% |
AUC (μg·h/mL) | 42.7 ± 5.3 | 49.1 ± 6.1 | +15% |
Time Above IC₅₀ (h) | 18.0 ± 2.0 | 24.0 ± 3.0 | +33% |
Biliary Excretion (%) | 25 ± 3 | 35 ± 4 | +40% |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1